N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE
Description
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S2/c24-14(19-17-20-15(23-27-17)12-7-3-1-4-8-12)11-26-18-22-21-16(25-18)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCZDCTZVMMKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the formation of the thiadiazole and oxadiazole rings followed by their coupling through a sulfanyl linkage. Common synthetic routes may include:
Formation of Thiadiazole Ring: This can be achieved through the cyclization of thiosemicarbazide derivatives under acidic conditions.
Formation of Oxadiazole Ring: This can be synthesized by the cyclization of hydrazides with carbon disulfide or other suitable reagents.
Coupling Reaction: The thiadiazole and oxadiazole rings can be coupled using a sulfanyl linker under appropriate conditions, often involving the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Key Findings :
-
Oxidation with H₂O₂ proceeds regioselectively at the sulfanyl bridge without affecting the thiadiazole or oxadiazole rings.
-
m-CPBA selectively oxidizes the sulfanyl group to sulfone under anhydrous conditions .
Substitution Reactions
The acetamide and sulfanyl groups participate in nucleophilic substitution reactions.
Key Findings :
-
Alkylation at the sulfanyl group enhances lipophilicity, improving membrane permeability in bioactive derivatives.
-
Substitution at the acetamide nitrogen generates analogs with improved anticancer activity (e.g., IC₅₀ values ≤10 µM against PC3 prostate cancer cells) .
Hydrolysis and Cyclization
Acid- or base-mediated hydrolysis of the acetamide and oxadiazole rings leads to structural rearrangements.
Key Findings :
-
Hydrolysis under acidic conditions generates intermediates for synthesizing semicarbazide-based antimicrobial agents .
-
Cyclization with polyphosphoric acid (PPA) yields fused heterocycles with enhanced π-conjugation for material science applications .
Reduction Reactions
Selective reduction of the oxadiazole ring alters electronic properties.
Key Findings :
-
Partial reduction with LiAlH₄ preserves the thiadiazole ring while increasing solubility in polar solvents .
Metal Complexation
The sulfur and nitrogen atoms act as ligands for transition metals.
Key Findings :
-
Cu(II) complexes exhibit 2–3× higher cytotoxicity than the parent compound against SK-MEL-2 melanoma cells .
Photochemical Reactions
UV irradiation induces unique transformations.
| Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| UV (254 nm, CH₃CN) | [2+2] Cycloaddition between oxadiazole and phenyl rings | Radical-mediated dimerization |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfany]acetamide. For instance, derivatives of oxadiazoles have demonstrated significant inhibitory effects on various cancer cell lines. In vitro assays showed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 . This suggests that the compound may act through mechanisms involving apoptosis induction or cell cycle arrest.
Anti-inflammatory Properties
Molecular docking studies indicate that this compound may serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The computational analysis suggests that structural modifications could enhance its efficacy as an anti-inflammatory agent . Further experimental validation is necessary to confirm these findings.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar thiadiazole and oxadiazole derivatives have shown activity against various pathogens, including multidrug-resistant bacteria. For example, compounds with analogous structures have demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related compounds, several derivatives were screened for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that compounds with similar structural features to N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfany]acetamide exhibited promising anticancer activity with percent growth inhibition rates exceeding 70% in specific cell lines .
Case Study 2: Anti-inflammatory Mechanism
A detailed study on the anti-inflammatory mechanisms revealed that compounds containing the thiadiazole moiety could effectively inhibit leukotriene synthesis by blocking 5-lipoxygenase activity. This was supported by molecular docking studies that predicted favorable binding interactions between the compound and the enzyme active site .
Mechanism of Action
The mechanism of action of N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, compounds with thiadiazole and oxadiazole rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a class of N-substituted acetamides with heterocyclic sulfanyl moieties. Below is a comparison with structurally related compounds from the literature:
Key Observations
Heterocyclic Influence: The target compound’s 1,2,4-thiadiazole moiety distinguishes it from analogues like VUAA-1 and OLC-12, which use 1,2,4-triazole cores. Compounds with indole substituents (e.g., 8e, 8t) show marked enzyme inhibition, suggesting that the target’s phenyl groups may offer steric or electronic trade-offs in bioactivity .
Sulfanyl Linker :
- The thioether-acetamide bridge in the target compound mirrors the sulfanyl spacers in 8e and 8t. This linker enhances conformational flexibility and may facilitate interactions with hydrophobic enzyme pockets .
Bioactivity Trends :
- Substituted phenyl groups (e.g., chloro or methyl in 8t and 8e) correlate with improved inhibitory potency. The target’s unsubstituted phenyl rings may limit activity unless optimized .
- Orco agonists like VUAA-1 rely on pyridinyl and ethyl/isopropyl groups, which are absent in the target compound, indicating divergent applications .
Research Findings and Implications
While direct data on the target compound’s bioactivity are unavailable, its structural analogs provide critical insights:
- Enzyme Inhibition Potential: The dual heterocyclic system may target LOX or BChE, similar to 8e and 8t, but with reduced potency unless substituents are introduced .
- Synthetic Feasibility : The compound’s synthesis is achievable using established S-alkylation protocols, though purity and yield depend on optimized reaction conditions .
Biological Activity
N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfany]acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a thiadiazole ring fused with an oxadiazole moiety and an acetamide group. Its molecular formula is , with a molecular weight of 356.46 g/mol. The presence of multiple heteroatoms (nitrogen and sulfur) contributes to its reactivity and interaction with biological targets.
1. Anticancer Activity
Research indicates that derivatives of thiadiazole and oxadiazole exhibit potent anticancer properties. These compounds can inhibit various cancer cell lines by targeting key pathways involved in cell proliferation and survival:
- Mechanisms of Action : Compounds like N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfany]acetamide may exert their effects by:
- Inhibiting DNA synthesis and repair mechanisms.
- Modulating apoptotic pathways.
- Targeting specific kinases involved in tumorigenesis.
A study demonstrated that similar thiadiazole derivatives showed significant inhibition of tumor growth in vitro and in vivo models by disrupting the cell cycle and inducing apoptosis in cancer cells .
2. Anti-inflammatory Properties
The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests its potential use in treating inflammatory diseases:
| Cytokine | Effect |
|---|---|
| TNF-α | Inhibition |
| IL-1β | Inhibition |
The anti-inflammatory activity is likely mediated through the inhibition of cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which play critical roles in the inflammatory response .
3. Antimicrobial Activity
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(5-phenyloxadiazol-2-yl)sulfany]acetamide also exhibits antimicrobial properties against various pathogens. The structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A derivative of thiadiazole was tested against breast cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : A similar compound was evaluated in an animal model of arthritis, resulting in a marked reduction in joint swelling and inflammatory markers .
- Antimicrobial Efficacy : The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride is reacted with amino-oxadiazole derivatives in the presence of triethylamine as a base, followed by refluxing in solvents like dioxane or ethanol. Optimization involves adjusting molar ratios, solvent polarity (e.g., pet-ether for recrystallization), and reaction time (monitored via TLC) . Factorial design can systematically evaluate variables (temperature, catalyst concentration) to maximize yield .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Characterization employs NMR (¹H/¹³C) to confirm proton environments and carbon frameworks, mass spectrometry for molecular weight verification, and HPLC for purity assessment (>95%). Crystallinity is analyzed via X-ray diffraction, while IR spectroscopy identifies functional groups like thioether (C-S) and amide (N-H) bonds .
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
- Methodological Answer : In vivo anti-inflammatory activity can be assessed using rat models (e.g., formalin-induced edema). Dose-response studies (10–100 mg/kg) are conducted, with indomethacin as a positive control. Ex vivo assays (e.g., COX-2 inhibition) and cytotoxicity screening (MTT assay on cell lines) provide mechanistic insights .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic efficacy?
- Methodological Answer : Systematic modifications to the thiadiazole and oxadiazole moieties (e.g., substituting phenyl groups with electron-withdrawing groups) are synthesized and tested. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., TNF-α), while in vitro IC₅₀ values validate predictions. Multi-parametric optimization balances potency and solubility .
Q. What computational tools are effective in modeling the compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics simulations (GROMACS) analyze ligand-protein stability, while QSAR models quantify substituent effects on bioactivity. COMSOL Multiphysics integrates AI to predict reaction pathways and optimize synthetic scalability .
Q. How should researchers address contradictions in experimental data, such as varying bioactivity across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Validate results via orthogonal assays (e.g., SPR for binding kinetics vs. ELISA for protein expression). Statistical tools (ANOVA, Tukey’s HSD) identify outliers, and meta-analyses aggregate data from replicated studies .
Q. What mechanistic insights can be gained from studying the compound’s degradation under physiological conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS identify metabolites. Pseudo-first-order kinetics model degradation rates, while Arrhenius plots predict shelf-life. Stability in plasma (37°C, pH 7.4) correlates with in vivo bioavailability .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in oxadiazole) tracks atom rearrangement. Intermediate trapping (e.g., using TEMPO) identifies radical pathways. DFT calculations (Gaussian 09) map energy profiles for nucleophilic attack and ring closure .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
